molecular formula C12H9N3O5S2 B12788060 2-Methyl-6-((phenylsulfonyl)oxy)(1,3)thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione CAS No. 18903-25-8

2-Methyl-6-((phenylsulfonyl)oxy)(1,3)thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione

Cat. No.: B12788060
CAS No.: 18903-25-8
M. Wt: 339.4 g/mol
InChI Key: CIARDSLDNCFBMB-UHFFFAOYSA-N
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Description

2-Methyl-6-((phenylsulfonyl)oxy)(1,3)thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with a phenylsulfonyl group attached to the oxygen atom

Preparation Methods

The synthesis of 2-Methyl-6-((phenylsulfonyl)oxy)(1,3)thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thiazole and pyrimidine intermediates under specific reaction conditions. For instance, the reaction may involve the use of reagents such as carboxylic anhydrides or acid chlorides, followed by cyclization in the presence of a base . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

2-Methyl-6-((phenylsulfonyl)oxy)(1,3)thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-Methyl-6-((phenylsulfonyl)oxy)(1,3)thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-((phenylsulfonyl)oxy)(1,3)thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets, such as CDKs. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the cell cycle. This leads to the induction of apoptosis in cancer cells, making it a potential anticancer agent . The molecular pathways involved include the inhibition of CDK2/cyclin A2 complex, which plays a crucial role in cell cycle progression .

Comparison with Similar Compounds

2-Methyl-6-((phenylsulfonyl)oxy)(1,3)thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione can be compared with other thiazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

18903-25-8

Molecular Formula

C12H9N3O5S2

Molecular Weight

339.4 g/mol

IUPAC Name

(2-methyl-5,7-dioxo-4H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl) benzenesulfonate

InChI

InChI=1S/C12H9N3O5S2/c1-7-13-10-9(21-7)11(16)15(12(17)14-10)20-22(18,19)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,17)

InChI Key

CIARDSLDNCFBMB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C(=O)N(C(=O)N2)OS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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